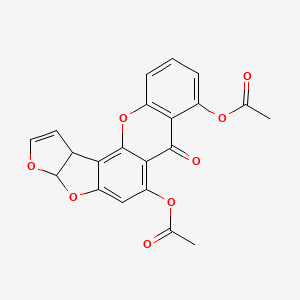

Demethyl-diacetyl-sterigmatocystin

Description

Structure

3D Structure

Properties

CAS No. |

58086-34-3 |

|---|---|

Molecular Formula |

C21H14O8 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

(11-acetyloxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-15-yl) acetate |

InChI |

InChI=1S/C21H14O8/c1-9(22)26-12-4-3-5-13-17(12)19(24)18-15(27-10(2)23)8-14-16(20(18)28-13)11-6-7-25-21(11)29-14/h3-8,11,21H,1-2H3 |

InChI Key |

IGYWEDCNAGIORC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC(=O)C |

Origin of Product |

United States |

Structural Analogues and Comparative Biochemical Studies

Relationships within the Sterigmatocystin (B1681140) Mycotoxin Family

Demethyl-diacetyl-sterigmatocystin is a member of the extensive sterigmatocystin (STC) family, a group of over 70 mycotoxins produced by various fungi, including those from the Aspergillus, Bipolaris, and Botryotrichum genera. nih.gov The core chemical structure of this family is a xanthone (B1684191) nucleus fused to a bifuran system. wikipedia.org The diversity within the family arises from various substitutions on this fundamental skeleton, such as hydroxylation, methylation, and acetylation. nih.govresearchgate.net

The sterigmatocystin family can be broadly categorized based on the structure of the bifuran ring into sterigmatocystins, dihydrosterigmatocystins, and oxisterigmatocystins. nih.gov Demethyl-diacetyl-sterigmatocystin is a derivative of a key intermediate in the aflatoxin biosynthetic pathway, demethylsterigmatocystin (DMST). nih.gov As its name implies, it is characterized by the presence of two acetyl groups and the absence of a specific methyl group found on the parent sterigmatocystin molecule. Other significant members of this family include O-methylsterigmatocystin and dihydrosterigmatocystin (B1259337). nih.govnih.gov The specific substitutions on the xanthone and bifuran rings are critical determinants of the molecule's biological activity. oup.com

| Compound Name | Parent Compound | Key Functional Groups |

| Demethyl-diacetyl-sterigmatocystin | Demethylsterigmatocystin | Two acetate (B1210297) groups, hydroxyl group |

| Sterigmatocystin (STC) | N/A (precursor to others) | Methoxy (B1213986) group, hydroxyl group |

| Demethylsterigmatocystin (DMST) | Sterigmatocystin | Two hydroxyl groups |

| O-methylsterigmatocystin (OMST) | Sterigmatocystin | Two methoxy groups |

| Dihydrosterigmatocystin (DHST) | Sterigmatocystin | Saturated bifuran ring |

| O-acetyl-sterigmatocystin | Sterigmatocystin | One acetate group, one methoxy group |

Structural Commonalities and Distinctions with Aflatoxins

There is a profound structural and biosynthetic relationship between the sterigmatocystin family and the aflatoxins. Sterigmatocystin is the direct penultimate precursor in the biosynthesis of aflatoxin B1 (AFB1), one of the most potent naturally occurring carcinogens. wikipedia.orgresearchgate.netnih.govnih.gov

The primary structural commonality is the furo[2,3-b]furan moiety, which is considered the "warhead" portion of both molecules and is fundamentally responsible for their biological activity. nih.govmdpi.com This part of the molecule can be metabolically activated to form a reactive epoxide that binds to DNA. mdpi.comnih.gov

| Feature | Sterigmatocystin (and its analogues) | Aflatoxin B1 |

| Core Moiety | Furobenzofuran (Bifuran) | Furobenzofuran (Bifuran) |

| Attached Ring System | Xanthone | Coumarin-cyclopentenone |

| Biosynthetic Role | Precursor | End-product of the pathway |

| Molecular Shape | Planar xanthone system | Puckered cyclopentenone ring |

Enzymatic Specificity and Biotransformation of Structural Variants

The biotransformation of sterigmatocystin analogues is a highly specific, multi-step enzymatic process. The pathway from demethylsterigmatocystin (DMST), the parent compound of Demethyl-diacetyl-sterigmatocystin, to aflatoxin B1 is well-characterized.

Two distinct O-methyltransferase enzymes exhibit high specificity for their substrates. nih.gov

O-methyltransferase I (MT-I): This enzyme catalyzes the first methylation step, converting DMST into sterigmatocystin (STC) by adding a methyl group to the C-6 hydroxyl group. MT-I also acts on dihydrodemethylsterigmatocystin (DHDMST) to produce dihydrosterigmatocystin (DHST). nih.gov

O-methyltransferase II (MT-II): Following the action of MT-I, this enzyme methylates the remaining hydroxyl group to convert STC into O-methylsterigmatocystin (OMST). nih.gov

The conversion of OMST to aflatoxin B1 is then carried out by a microsomal enzyme that requires NADPH as a cofactor. nih.govasm.orgnih.gov Research has shown that the enzymes involved in this final conversion exhibit relative, but not absolute, specificity. For instance, synthetic alkyl homologues of OMST, such as O-propylsterigmatocystin, can also be converted to AFB1, in some cases more rapidly than OMST itself. nih.gov This suggests that while methylation is a natural step, it is not an absolute requirement for the subsequent enzymatic cyclization. nih.gov

Furthermore, other biotransformations can occur. Studies have shown that yeast enzymes, likely from the cytochrome P450 family, can hydroxylate the aromatic ring of sterigmatocystin during fermentation processes, producing monohydroxy STG metabolites. mdpi.com The acetylation of demethylsterigmatocystin to form Demethyl-diacetyl-sterigmatocystin would represent another enzymatic modification, likely carried out by an acetyltransferase.

Comparative Analysis of Biological Activity Mechanisms across Analogues

The biological activity of sterigmatocystin analogues is intrinsically linked to their chemical structure. The primary mechanism of toxicity for both sterigmatocystins and aflatoxins is their metabolic activation by cytochrome P450 enzymes into reactive epoxides that form covalent adducts with DNA, particularly with guanine (B1146940) residues. mdpi.comnih.govresearchgate.net This DNA binding can lead to mutations and initiate carcinogenesis. nih.gov

While sharing this fundamental mechanism, the potency and specific effects of the analogues differ:

Potency: Sterigmatocystin is generally considered a potent carcinogen but is estimated to be about one-tenth as potent as aflatoxin B1. wikipedia.orgnih.gov However, depending on the biological system tested, STC can exhibit higher intrinsic cytotoxicity or similar genotoxicity to AFB1. nih.govmdpi.com

Structural Influence on Activity: The unsaturated furobenzofuran system is critical for cytotoxicity. oup.com The nature and position of substituents on the xanthone ring also significantly modulate toxicity. oup.com The planar structure of the xanthone ring in sterigmatocystins may facilitate DNA intercalation, a mechanism that could contribute to its cytotoxicity beyond covalent DNA damage. mdpi.com

Diverse Bioactivities: Beyond cytotoxicity, various sterigmatocystin derivatives have demonstrated a range of biological activities. For example, certain analogues show anti-inflammatory activity by inhibiting nitric oxide production. nih.govresearchgate.net Others have been found to possess antitumour and antimicrobial properties. nih.gov A study of 15 different analogues revealed distinct patterns of toxicity, underlining the strong correlation between chemical structure and biological effect. oup.com The demethylation and acetylation in Demethyl-diacetyl-sterigmatocystin would alter its polarity and steric profile compared to other analogues like STC or OMST, which would in turn influence its absorption, metabolism, and interaction with cellular targets.

| Compound/Family | Primary Mechanism of Action | Comparative Potency/Activity | Key Structural Determinant |

| Sterigmatocystins | Metabolic activation to DNA-binding epoxide; potential DNA intercalation. nih.govmdpi.com | Generally less carcinogenic than AFB1, but can be highly cytotoxic. wikipedia.orgmdpi.com | Planar xanthone ring, unsaturated bifuran. oup.commdpi.com |

| Aflatoxins | Metabolic activation to DNA-binding epoxide. nih.gov | Highly carcinogenic and mutagenic. nih.govnih.gov | Coumarin-cyclopentenone ring system. mdpi.com |

| Demethylsterigmatocystin | Precursor to STC; presumed to be toxic via the same mechanism. nih.gov | Toxicity is known, but it is primarily studied as a biosynthetic intermediate. oup.com | Two hydroxyl groups on the xanthone ring. nih.gov |

| O-methylsterigmatocystin | Precursor to AFB1; presumed to be toxic via the same mechanism. nih.gov | Less toxic than STC itself in some assays. oup.com | Two methoxy groups on the xanthone ring. oup.com |

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques

Chromatography stands as the cornerstone for the analysis of mycotoxins, including sterigmatocystin (B1681140) and its derivatives. nih.govnih.gov The ability to separate complex mixtures into individual components allows for precise identification and quantification. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques in this field. nih.govtrouwnutritionasiapacific.com

High-performance liquid chromatography (HPLC) is a widely employed technique for mycotoxin analysis due to its sensitivity, precision, and potential for automation. trouwnutritionasiapacific.comekb.eg When coupled with ultraviolet (UV) or fluorescence (FLD) detectors, HPLC provides robust methods for quantifying compounds like sterigmatocystin and its derivatives. nih.gov For instance, a method for the analysis of sterigmatocystin in various food and feed matrices utilizes HPLC with UV detection following sample clean-up with a commercial immunoaffinity column. researchgate.net The selection of the detector often depends on the intrinsic properties of the analyte. While some mycotoxins exhibit natural fluorescence, others may require derivatization to enhance their fluorescent signal for FLD detection. nih.govtrouwnutritionasiapacific.com The use of an AlCl₃ spray reagent has been shown to enhance the visualization of sterigmatocystin on thin-layer chromatography (TLC) plates, a principle that can be adapted for detection in other chromatographic methods. researchgate.net

Recent studies have demonstrated the utility of HPLC coupled with various detectors for mycotoxin analysis. The table below summarizes findings from research utilizing HPLC for the detection of sterigmatocystin, a closely related compound, which indicates the potential applicability of these methods for demethyl-diacetyl-sterigmatocystin.

Table 1: HPLC-Based Analytical Methods for Sterigmatocystin

| Matrix | HPLC System | Detector | Recovery (%) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Poultry Feed | Not Specified | UV (325 nm) | Not Specified | Not Specified | researchgate.net |

| Wheat | Not Specified | UV (325 nm) | Not Specified | Not Specified | researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the definitive methods for mycotoxin analysis, offering superior sensitivity and selectivity. trouwnutritionasiapacific.commdpi.com These techniques are particularly valuable for analyzing complex matrices where co-eluting compounds can interfere with less specific detectors. trouwnutritionasiapacific.com LC-MS/MS methods have been successfully developed for the determination of sterigmatocystin in various food and feed matrices, demonstrating high accuracy and precision. researchgate.netnih.gov

The table below presents data from studies that have utilized LC-MS/MS for the analysis of sterigmatocystin, providing a basis for its application to demethyl-diacetyl-sterigmatocystin.

Table 2: LC-MS/MS-Based Analytical Methods for Sterigmatocystin

| Matrix | LC-MS/MS System | Ionization | Recovery (%) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Cereals, Feed | Not Specified | Not Specified | 99% | 1 µg/kg | nih.gov |

| Grains | Not Specified | ESI+ | >97% | <0.5 µg/kg | researchgate.net |

| Cheese | UHPLC-MS/MS | Not Specified | 95-103% | 1.0 ng/kg | nih.gov |

| Beer | LC-MS/MS | Not Specified | 94% | 0.02 µg/kg | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds. trouwnutritionasiapacific.com While less common than LC-based methods for mycotoxins due to the non-volatile nature of many of these compounds, GC-MS can be employed after a derivatization step to increase the volatility of the analyte. trouwnutritionasiapacific.commdpi.com For instance, a GC-MS method has been established for the determination of diacetyl, a compound with a similar functional group to the acetyl groups in demethyl-diacetyl-sterigmatocystin. researchgate.net This suggests that with appropriate derivatization, GC-MS could be a viable, albeit more complex, option for the analysis of demethyl-diacetyl-sterigmatocystin.

Sample Preparation and Clean-up Strategies

Effective sample preparation is a critical step in the analytical workflow for mycotoxins to remove interfering matrix components and concentrate the analyte of interest. nih.gov The choice of extraction and clean-up method is highly dependent on the matrix and the analytical technique to be used. nih.gov

Immunoaffinity column (IAC) chromatography is a highly selective sample clean-up technique that utilizes monoclonal or polyclonal antibodies specific to the target analyte or a group of structurally related compounds. nih.govmdpi.com These columns are commercially available for a range of mycotoxins, including sterigmatocystin. researchgate.netnih.gov The high specificity of the antibody-antigen interaction allows for efficient removal of matrix interferences, resulting in a cleaner extract and improved analytical performance. mdpi.com

IACs have been successfully used in the analysis of sterigmatocystin in various complex matrices like cheese, feed, and cereals, often in combination with LC-MS/MS or HPLC. researchgate.netnih.gov For example, a method for the simultaneous analysis of aflatoxin M1, aflatoxicol, and sterigmatocystin in cheese employed an IAC for purification, achieving excellent recoveries and low detection limits. nih.gov Similarly, the analysis of sterigmatocystin in feed and food samples was effectively performed using a commercial sterigmatocystin IAC prior to HPLC-UV or LC-MS/MS analysis. researchgate.net

Solid-phase extraction (SPE) is a versatile and widely used sample preparation technique for isolating and concentrating analytes from a liquid sample. nih.govlbtu.lv It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com Various SPE sorbents are available, with C18 (a reversed-phase silica-based sorbent) being commonly used for mycotoxin analysis. lbtu.lv

SPE methods have been developed and optimized for the extraction of sterigmatocystin from different matrices. researchgate.netlbtu.lv For instance, a study on the determination of sterigmatocystin in grains utilized SPE on a Strata X column for sample clean-up before LC-MS/MS analysis. researchgate.net Another study investigated the elution of sterigmatocystin from Strata X and Strata C18 SPE columns, indicating their suitability for the analysis of this mycotoxin. lbtu.lv The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often incorporates a dispersive SPE step, has also been validated for the multi-analyte determination of mycotoxins, including sterigmatocystin, in various food samples. explorationpub.com

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a prominent sample preparation technique for the analysis of a wide range of analytes, including mycotoxins, in complex matrices like food and feed. nih.govresearchgate.net Originally developed for pesticide residue analysis, its principles have been adapted for mycotoxins due to its efficiency and simplicity. nih.gov

The standard QuEChERS procedure involves two main steps. researchgate.net First, an extraction phase where the sample is homogenized with a solvent, typically acetonitrile, and a combination of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and facilitate analyte partitioning into the organic layer. The second step is dispersive solid-phase extraction (d-SPE) for cleanup, where an aliquot of the extract is mixed with a sorbent, such as primary secondary amine (PSA) to remove matrix interferences like fatty acids and sugars, and C18 to remove nonpolar interferences. nih.gov

For mycotoxin analysis, the QuEChERS method is often coupled with advanced detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This combination allows for the sensitive and selective determination of multiple mycotoxins in a single run. researchgate.net While specific QuEChERS protocols optimized for Demethyl-diacetyl-sterigmatocystin are not detailed in the reviewed literature, the methodology's adaptability makes it a strong candidate for its extraction from research samples. nih.gov Optimization would likely involve adjusting the solvent and salt composition to match the specific polarity and chemical properties of the target analyte.

Method Validation and Performance Parameters for Research Applications

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process to ensure its performance characteristics are well-defined and fit for purpose. researchgate.net This process is crucial for methods intended to quantify mycotoxins, where accuracy and precision are paramount. researchgate.netscilit.com Key validation parameters include linearity, sensitivity (limits of detection and quantification), and recovery. nih.govresearchgate.net Authoritative bodies and international standards provide guidance on conducting these validation studies to ensure data quality and comparability across different laboratories. researchgate.net

Linearity and Sensitivity

Linearity demonstrates that the analytical instrument's response is directly proportional to the concentration of the analyte over a specific range. Sensitivity is typically defined by the Limit of Detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

For the parent compound sterigmatocystin (STC), various studies have established these parameters. For instance, one LC-MS/MS method demonstrated excellent linearity and sensitivity for STC in grain analysis. nih.gov Another sensitive method for determining STC in grains also reported low detection limits. researchgate.net These studies underscore the capability of modern chromatographic systems to detect trace levels of these compounds.

Table 1: Linearity and Sensitivity Data for Sterigmatocystin (STC) Analysis

Note: The following data pertains to the parent compound Sterigmatocystin (STC), as specific validated data for Demethyl-diacetyl-sterigmatocystin is not available in the reviewed literature. This information serves as a proxy for the expected performance of a well-developed analytical method.

| Parameter | Value (Product) | Analytical Technique | Matrix | Reference |

| Linear Range | 3.0 - 150 µg/kg | LC-MS | Grains | nih.gov |

| Limit of Detection (LOD) | 1.0 µg/kg | LC-MS | Grains | nih.gov |

| Limit of Detection (LOD) | 0.15 µg/kg | LC-ESI+-MS/MS | Grains | researchgate.net |

| Limit of Quantification (LOQ) | < 0.5 µg/kg | LC-ESI+-MS/MS | Grains | researchgate.net |

Recovery Studies

Recovery studies are essential to assess the efficiency of an analytical method's extraction and cleanup steps. The percentage of recovery indicates how much of the analyte of interest is successfully recovered from the sample matrix and measured by the instrument. Acceptable recovery rates are crucial for accurate quantification.

For sterigmatocystin, recovery has been shown to be high in various validated methods, indicating the effectiveness of the extraction and purification procedures used. nih.govresearchgate.net These studies often involve spiking blank matrix samples with a known concentration of the analyte and measuring the amount recovered.

Table 2: Recovery Study Data for Sterigmatocystin (STC)

Note: The following data pertains to the parent compound Sterigmatocystin (STC), as specific recovery data for Demethyl-diacetyl-sterigmatocystin is not available in the reviewed literature. This information provides insight into the expected extraction efficiency for related compounds.

| Spiked Concentration | Recovery Rate (%) | Relative Standard Deviation (RSDr) | Analytical Technique | Matrix | Reference |

| 5.0 - 100 µg/kg | 83.2 - 102.5% | 0.24 - 6.5% | LC-MS | Grains | nih.gov |

| Not Specified | > 97% | Not Specified | LC-ESI+-MS/MS | Wheat Grains | researchgate.net |

Physicochemical Descriptors and Retention Time Prediction Models in Chromatography

In modern analytical chemistry, particularly in metabolomics and the screening for unknown compounds, predicting chromatographic retention time (tR) is a valuable tool for tentative identification. nih.gov This is often achieved through Quantitative Structure-Retention Relationship (QSRR) models. uoa.gr These models use computational chemistry to calculate physicochemical descriptors of a molecule—such as its size, shape, polarity (e.g., XLogP), and hydrogen bonding capacity (e.g., Topological Polar Surface Area, TPSA)—and correlate them with its observed retention time. nih.gov

Machine learning algorithms, such as Support Vector Machines (SVM) and Multiple Linear Regression (MLR), are frequently used to build these predictive models from large datasets of known compounds. uoa.grnih.govresearchgate.net For a novel or uncharacterized compound like Demethyl-diacetyl-sterigmatocystin, a QSRR model could predict its retention time on a given liquid chromatography (LC) system. This prediction, combined with accurate mass measurement from high-resolution mass spectrometry (HRMS), would significantly increase the confidence in its identification in the absence of a reference standard. uoa.gr The accuracy of such models is critically dependent on the structural similarity between the compound being tested and the compounds included in the training set. mdpi.com While a specific QSRR model for Demethyl-diacetyl-sterigmatocystin has not been published, the general framework is well-established and applicable. uoa.grmdpi.com

Ecological and Environmental Context of Fungal Production and Distribution

Fungal Species and Strains Associated with Demethyl-diacetyl-sterigmatocystin Production

Demethyl-diacetyl-sterigmatocystin is recognized as a derivative of sterigmatocystin (B1681140), a well-known mycotoxin. While specific studies focusing exclusively on Demethyl-diacetyl-sterigmatocystin are limited, the producing organisms are generally understood to be species within the genus Aspergillus. These fungi are ubiquitous and can be found in a wide range of environments, from soil and decaying vegetation to stored food products.

Sterigmatocystins, as a class of mycotoxins, are primarily produced by fungi of the genera Aspergillus, Bipolaris, Botryotrichum, Humicola, and Penicillium nih.gov. The main producers are Aspergillus species such as A. flavus, A. parasiticus, A. nidulans, and A. versicolor nih.gov. For instance, Aspergillus nidulans is a known producer of sterigmatocystin (STC), the penultimate precursor in the aflatoxin biosynthetic pathway frontiersin.orgnih.gov. Research has also identified STC production in Aspergillus chevalieri, Aspergillus ruber, and Aspergillus amstelodami nih.gov.

Given that Demethyl-diacetyl-sterigmatocystin is a derivative of sterigmatocystin, it is highly probable that the same or closely related fungal species are responsible for its production. The biosynthesis of these complex molecules involves a series of enzymatic reactions, and slight variations in this pathway can lead to the production of different derivatives mdpi.com.

Table 1: Fungal Species Associated with Sterigmatocystin and its Derivatives

| Fungal Genus | Species | Associated Compound(s) |

| Aspergillus | A. nidulans | Sterigmatocystin, O-acetyl-sterigmatocystin frontiersin.orgmdpi.com |

| A. versicolor | Sterigmatocystin and various derivatives researchgate.net | |

| A. flavus | Sterigmatocystin, Aflatoxins nih.govnih.gov | |

| A. parasiticus | Sterigmatocystin, Aflatoxins nih.govnih.gov | |

| A. chevalieri | Sterigmatocystin nih.gov | |

| A. ruber | Sterigmatocystin nih.gov | |

| A. amstelodami | Sterigmatocystin nih.gov | |

| A. latus | Sterigmatocystin nih.gov | |

| Emericella | E. quadrilineata |

This table is interactive and can be sorted by clicking on the column headers.

Environmental Conditions Favoring Biosynthesis

The production of fungal secondary metabolites, including Demethyl-diacetyl-sterigmatocystin, is not essential for the primary growth of the fungus but is often triggered by specific environmental cues. The biosynthesis of sterigmatocystin and its derivatives is influenced by a variety of factors, including nutrient availability, temperature, pH, and light.

Studies on Aspergillus species have shown that the composition of the growth medium plays a crucial role. The production of sterigmatocystin by Aspergillus versicolor can be stimulated by the presence of inorganic phosphate (B84403) in conjunction with citric acid cycle compounds nih.gov. The biosynthesis of these mycotoxins is part of a complex metabolic pathway that is regulated by a cluster of genes. The expression of these genes, such as aflR, is sensitive to environmental signals nih.gov.

The pH of the environment is another critical factor. Research on Aspergillus nidulans has demonstrated that alkaline pH conditions tend to increase the production of sterigmatocystin and the expression of the regulatory gene aflR nih.gov. In contrast, acidic conditions have been shown to favor aflatoxin synthesis in Aspergillus parasiticus nih.gov. Temperature also plays a significant role, with optimal temperatures for mycotoxin production varying between different fungal species and strains nih.gov. Furthermore, light can influence the production of these secondary metabolites, with some studies indicating higher yields in darkness mdpi.com.

Table 2: Environmental Factors Influencing Sterigmatocystin Biosynthesis

| Environmental Factor | Influence on Biosynthesis | Relevant Fungal Species |

| Nutrients | Stimulated by inorganic phosphate and citric acid cycle compounds. nih.gov | Aspergillus versicolor |

| Carbon and nitrogen sources are key regulators. mdpi.com | Aspergillus spp. | |

| pH | Alkaline pH increases production. nih.gov | Aspergillus nidulans |

| Acidic pH can favor production in some species. apsnet.org | Aspergillus parasiticus | |

| Temperature | Optimal temperature varies by species. nih.gov | Aspergillus spp. |

| Light | Production can be higher in darkness. mdpi.com | Aspergillus nidulans |

This table is interactive and can be sorted by clicking on the column headers.

Role of Fungal Secondary Metabolites in Microbial Ecology

Fungal secondary metabolites, such as Demethyl-diacetyl-sterigmatocystin, play a crucial role in the ecological interactions of the producing organism. These compounds are not involved in the primary growth processes but are thought to provide a competitive advantage in the fungus's natural environment.

Mycotoxins can act as chemical defense mechanisms against other microorganisms, including other fungi and bacteria. This antimicrobial activity can help the producing fungus to secure resources and establish itself in a particular ecological niche. The production of these compounds is often observed when the fungus is under stress or in competition with other microbes.

Furthermore, some secondary metabolites are involved in signaling and communication between fungal cells. The intricate regulation of their biosynthesis suggests that these compounds are produced at specific times and in response to particular environmental triggers, allowing the fungus to adapt to changing conditions and interact with its surroundings.

Biotic Interactions Influencing Compound Accumulation

The accumulation of Demethyl-diacetyl-sterigmatocystin is likely influenced by interactions with other organisms in the environment. Co-culturing different microbial species can lead to changes in the production of secondary metabolites. These interactions can be either antagonistic, where one organism inhibits the growth or metabolism of another, or synergistic.

For example, the presence of other fungal or bacterial species can trigger the activation of silent biosynthetic gene clusters in Aspergillus, leading to the production of novel compounds or increased production of existing ones. High-throughput co-culture assays are a method used to investigate these microbial interactions and can reveal patterns of inhibition or stimulation of secondary metabolite production nih.gov.

The complex interplay between different microorganisms in a shared environment creates a dynamic chemical landscape where the production of compounds like Demethyl-diacetyl-sterigmatocystin can be significantly altered. Understanding these biotic interactions is essential for predicting the likelihood of mycotoxin contamination in various settings, from agricultural fields to indoor environments.

Q & A

Q. What are the established synthetic pathways for demethyl-diacetyl-sterigmatocystin, and what are their respective yields and limitations?

To synthesize demethyl-diacetyl-sterigmatocystin, researchers typically employ fungal biosynthesis using Aspergillus species or chemical acetylation of sterigmatocystin derivatives. Key challenges include low yields due to competing metabolic pathways in fungal systems and the need for precise pH and temperature control during chemical synthesis. For reproducibility, document reaction conditions (e.g., solvent systems, catalysts) and validate purity via HPLC-MS. Comparative studies suggest fungal yields range from 0.5–2.0 mg/L, while chemical methods achieve 60–75% efficiency but require rigorous purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing demethyl-diacetyl-sterigmatocystin?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for structural elucidation, with deuterated chloroform (CDCl₃) as the optimal solvent for resolving acetyl and methyl groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 413.1234). For chromatographic analysis, reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient achieves baseline separation of analogs. Ensure sample concentrations ≤1 mg/mL to avoid column overload .

Q. How should researchers design experiments to assess the stability of demethyl-diacetyl-sterigmatocystin under various environmental conditions?

Design stability studies by exposing the compound to controlled stressors:

- Thermal stability : Incubate at 25°C, 37°C, and 60°C for 24–72 hours.

- Photolytic stability : Use UV light (300–400 nm) in quartz cuvettes.

- Hydrolytic stability : Test in buffers (pH 3, 7, 9) at 37°C.

Quantify degradation products via LC-MS and monitor structural changes with FTIR. Include triplicate samples and statistical validation (e.g., ANOVA for inter-group variability) .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of demethyl-diacetyl-sterigmatocystin be systematically analyzed?

Address contradictions by:

- Meta-analysis : Pool data from independent studies (e.g., cytotoxicity assays) and assess heterogeneity using I² statistics.

- Source evaluation : Compare experimental variables (e.g., cell lines, exposure times). For instance, IC₅₀ values vary between HepG2 (15 μM) and HEK293 (28 μM) due to differential membrane permeability.

- Confounding factors : Control for mycotoxin co-exposure in fungal-derived samples. Use multivariate regression to isolate compound-specific effects .

Q. What advanced computational models are suitable for predicting the reactivity of demethyl-diacetyl-sterigmatocystin in biological systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict electrophilic sites prone to glutathione adduction. Molecular Dynamics (MD) simulations (AMBER force field) model membrane permeability and protein interactions, such as binding affinity to cytochrome P450 3A4. Validate predictions with in vitro metabolism assays and X-ray crystallography of enzyme complexes .

Q. What methodological approaches are recommended for elucidating the metabolic pathways of demethyl-diacetyl-sterigmatocystin?

Use isotope-labeled tracing (¹⁴C-acetyl groups) to track metabolites in hepatic microsomes. Combine with:

- Metabolomics : UPLC-QTOF-MS to identify phase I (hydroxylation) and phase II (glucuronidation) products.

- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes.

Data should be cross-referenced with toxicogenomic databases (e.g., ToxCast) to map potential toxicity pathways .

Methodological Best Practices

- Reproducibility : Follow COSMOS-E guidelines for systematic reviews, including protocol pre-registration and risk-of-bias assessment (e.g., ROBINS-I tool) .

- Data presentation : Use color-coded heatmaps for dose-response relationships and avoid overcrowding figures with chemical structures .

- Ethical compliance : Adhere to data security protocols (e.g., GDPR for human cell line studies) and disclose funding sources in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.